molecular formula C16H25NO2S B2570650 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine CAS No. 496013-60-6

2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine

Cat. No.: B2570650
CAS No.: 496013-60-6
M. Wt: 295.44
InChI Key: GFZRRHNYHUDQBP-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a methyl group and a sulfonyl group attached to a tetramethylbenzene moiety

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine are currently unknown. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets

Mode of Action

The mode of action of This compound Given the broad use of piperidine derivatives in pharmaceuticals , it’s likely that this compound interacts with its targets in a complex manner, leading to various physiological changes. More research is required to elucidate these interactions.

Biochemical Pathways

The biochemical pathways affected by This compound Piperidine derivatives are known to be involved in a variety of biological activities , suggesting that this compound could affect multiple pathways

Result of Action

The molecular and cellular effects of This compound ’s action are currently unknown. Given the wide range of pharmaceutical applications of piperidine derivatives , this compound likely has diverse effects at the molecular and cellular level

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylbenzenesulfonyl chloride: A precursor used in the synthesis of the compound.

    2-Methylpiperidine: The piperidine derivative used in the synthesis.

    Sulfonylpiperidine derivatives: Compounds with similar structural features and reactivity.

Uniqueness

2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine is unique due to the combination of a highly substituted benzene ring and a piperidine moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-11-10-12(2)15(5)16(14(11)4)20(18,19)17-9-7-6-8-13(17)3/h10,13H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZRRHNYHUDQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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